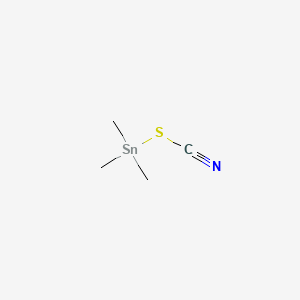
3-(1-Adamantylmethylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Adamantylmethylamino)propanoic acid is an organic compound characterized by the presence of an adamantyl group attached to a propanoic acid backbone via a methylamino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantylmethylamino)propanoic acid typically involves the reaction of 1-adamantylmethylamine with a suitable propanoic acid derivative. One common method is the condensation reaction between 1-adamantylmethylamine and 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Adamantylmethylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of adamantylmethyl ketone or adamantylmethyl carboxylic acid.
Reduction: Formation of adamantylmethyl alcohol.
Substitution: Formation of various substituted adamantylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Adamantylmethylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(1-Adamantylmethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-propionic acid: Known for its antioxidant and neuroprotective properties.
3-(1-Adamantyl)propanoic acid: Shares the adamantyl group but lacks the methylamino linkage.
3-(Phenylamino)propanoic acid: Contains a phenyl group instead of an adamantyl group.
Uniqueness
3-(1-Adamantylmethylamino)propanoic acid is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable scaffold for the development of novel therapeutic agents and advanced materials.
Eigenschaften
Molekularformel |
C14H23NO2 |
|---|---|
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
3-(1-adamantylmethylamino)propanoic acid |
InChI |
InChI=1S/C14H23NO2/c16-13(17)1-2-15-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,1-9H2,(H,16,17) |
InChI-Schlüssel |
ADQMJMPGLGCYEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


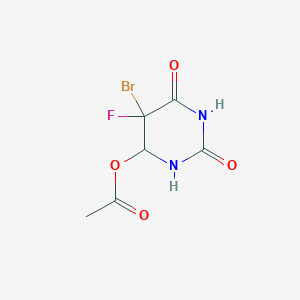
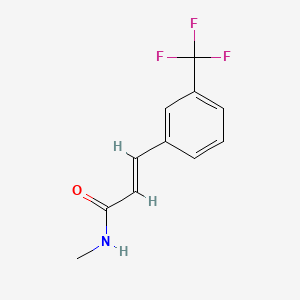
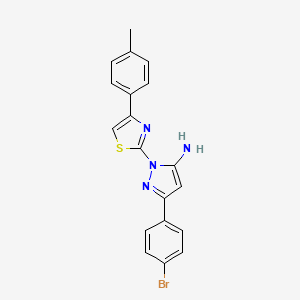
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
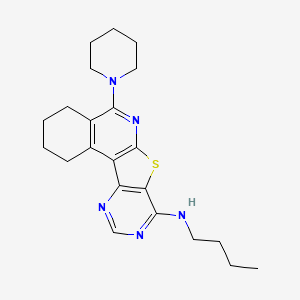

![(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid](/img/structure/B14169708.png)

![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169713.png)
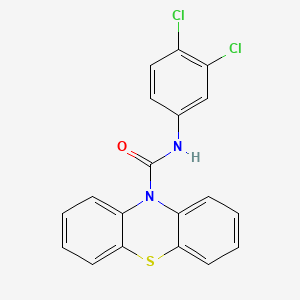
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
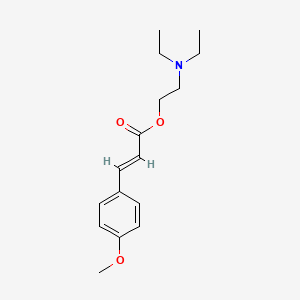
![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)
